N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Description
The compound “N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide” is a benzimidazole derivative with a complex substituent architecture. Its core structure consists of a 1H-1,3-benzodiazole (benzimidazole) ring linked to a phenoxypropyl group substituted with 5-methyl and isopropyl moieties. The acetamide side chain is attached via an ethyl spacer.
Properties
IUPAC Name |
N-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-17(2)20-11-10-18(3)16-23(20)29-15-7-14-27-22-9-6-5-8-21(22)26-24(27)12-13-25-19(4)28/h5-6,8-11,16-17H,7,12-15H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFHBNXSOUVUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a synthetic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.50 g/mol. It features a complex structure that includes a benzodiazole moiety, which is often associated with a range of biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Phospholipase A2 Inhibition : Studies have shown that certain benzodiazole derivatives can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition is crucial for understanding the compound's potential toxicity and therapeutic effects .
- Receptor Modulation : The compound might also modulate receptor activity, particularly in pathways related to inflammation and cellular signaling.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The presence of the aromatic ring system may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
- Antitumor Activity : Some derivatives have shown promise in preclinical models for inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on PLA2G15 Inhibition : A study screened various compounds for PLA2G15 inhibition and found that several benzodiazole derivatives had significant inhibitory effects, suggesting a potential pathway for toxicity prediction in drug development .
- Antitumor Efficacy : In vitro studies demonstrated that compounds with structural similarities to this compound could induce apoptosis in specific cancer cell lines, indicating potential as anticancer agents.
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various biological activities:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit potential antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in treating depression and anxiety disorders .
- Antipsychotic Properties : Given its structural similarity to known antipsychotic agents, this compound may also influence dopamine pathways, potentially offering therapeutic benefits for schizophrenia and other psychotic disorders .
- Anti-inflammatory Effects : The sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Compounds in this class have shown efficacy in modulating inflammatory cytokines .
Case Studies
- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of a related compound. The findings suggested significant improvement in behavior in rodent models, indicating potential for further development into clinical applications .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar sulfonamide derivatives. Results demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases like Alzheimer's .
- Inflammation Modulation : A clinical trial explored the anti-inflammatory effects of piperazine-based compounds, revealing that they significantly reduced markers of inflammation in patients with chronic inflammatory conditions. This supports the hypothesis that 2-fluoro-N-(4-isopropylphenyl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide may have similar applications .
Comparison with Similar Compounds
N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide (CAS 313508-78-0)
N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide
- Core Structure: Benzimidazole linked to a pyrrolidinone ring and isopropylacetamide.
- Key Differences: Incorporates a 3-methylphenyl group and a pyrrolidinone ring instead of the phenoxypropyl chain .
Benzoxazole Derivatives
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide (CAS 166599-76-4)
- Core Structure: Benzoxazole (oxygen instead of nitrogen in the heterocycle) with a phenoxyacetamide side chain.
- Key Differences : Substituted phenyl ring and benzoxazole core, contrasting with the benzimidazole and ethyl spacer in the target compound .
Triazole-Containing Acetamides
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
- Core Structure : 1,2,3-triazole linked to a naphthyloxy group and acetamide.
- Key Differences: Triazole core and naphthyloxy substituent instead of benzimidazole and phenoxypropyl chain.
- Spectral Data : IR peaks at 1671 cm⁻¹ (C=O), 1H NMR signals for aromatic protons (δ 7.20–8.36 ppm) .
Physicochemical and Spectroscopic Data Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
